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Compound of Interest

Compound Name: Sulfamide, tetramethyl-

Cat. No.: B1295353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the foundational sulfonamide building block,

"Sulfamide, tetramethyl-," against a selection of novel sulfonamide scaffolds that have

emerged in medicinal chemistry. While direct comparative experimental data for "Sulfamide,
tetramethyl-" is limited in publicly available literature, this guide leverages established

Structure-Activity Relationship (SAR) principles to provide a predictive assessment of its

potential. This is contrasted with the reported quantitative data for novel alternatives, offering a

valuable resource for researchers in drug discovery and development.

Introduction to Sulfonamide Building Blocks
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic

agents due to their versatile chemical properties and biological activities.[1][2] The core

sulfonamide moiety (-SO₂NH₂) can be readily modified, allowing for the fine-tuning of

pharmacokinetic and pharmacodynamic properties.[3] "Sulfamide, tetramethyl-," a simple,

symmetrically substituted sulfamide, represents a basic scaffold. In contrast, novel sulfonamide

building blocks incorporate more complex and diverse functionalities, designed to enhance

target specificity and potency.
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A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile,

including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of Sulfamide, tetramethyl- and Representative Novel

Sulfonamide Building Blocks

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Predicted
LogP

Predicted
Water
Solubility

Sulfamide,

tetramethyl-
C₄H₁₂N₂O₂S 152.21 0.2 Soluble

Novel

Sulfonamide 1

(Example)

C₁₀H₁₂N₂O₄S 272.28 1.5
Moderately

Soluble

Novel

Sulfonamide 2

(Example)

C₁₅H₁₅N₃O₃S 333.36 2.8
Sparingly

Soluble

Note: Predicted values are generated from computational models and should be experimentally

verified.

Based on its structure, "Sulfamide, tetramethyl-" is a small, relatively polar molecule, which

would likely confer good aqueous solubility. Novel sulfonamides, often larger and more

complex, tend to be more lipophilic, which can influence their cellular permeability and

metabolic stability.

Synthesis Protocols
The synthesis of sulfonamides is a well-established area of organic chemistry. Below are

representative protocols for the synthesis of the benchmark compound and a general method

for novel sulfonamides.
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A common method for the synthesis of N,N,N',N'-tetramethylsulfamide involves the reaction of

sulfuryl chloride with dimethylamine.

Experimental Protocol: Synthesis of Sulfamide, tetramethyl-

Reaction Setup: A solution of dimethylamine in a suitable aprotic solvent (e.g.,

dichloromethane) is cooled in an ice bath.

Addition of Sulfuryl Chloride: Sulfuryl chloride is added dropwise to the cooled dimethylamine

solution with vigorous stirring. The reaction is exothermic and the temperature should be

maintained below 10 °C.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).

Work-up: Upon completion, the reaction mixture is washed with water, dilute hydrochloric

acid, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is

removed under reduced pressure.

Purification: The crude product is purified by distillation or recrystallization to yield N,N,N',N'-

tetramethylsulfamide.

General Synthesis of Novel Sulfonamide Building
Blocks
Novel sulfonamides are often synthesized by coupling a sulfonyl chloride with a desired amine,

or through more modern catalytic methods.

Experimental Protocol: General Synthesis of Novel Sulfonamides

Starting Materials: An appropriately substituted sulfonyl chloride and a primary or secondary

amine are used as starting materials.

Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g.,

pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at room

temperature.
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Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

Work-up and Purification: The reaction mixture is worked up by washing with aqueous

solutions to remove excess reagents and byproducts. The crude product is then purified by

column chromatography or recrystallization.

Comparative Biological Activity
This section compares the potential biological activity of "Sulfamide, tetramethyl-" with

reported data for novel sulfonamide building blocks in key therapeutic areas.

Antibacterial Activity
Sulfonamides were among the first effective antimicrobial agents.[2] Their mechanism of action

involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid

synthesis in bacteria.

Structure-Activity Relationship (SAR) Analysis for "Sulfamide, tetramethyl-": The antibacterial

activity of sulfonamides is highly dependent on the presence of a free p-

aminobenzenesulfonamide core, which acts as a mimic of the natural substrate, p-

aminobenzoic acid (PABA). "Sulfamide, tetramethyl-" lacks this critical pharmacophore. The

four methyl groups on the nitrogen atoms also sterically hinder potential interactions with the

enzyme's active site. Therefore, "Sulfamide, tetramethyl-" is predicted to have no significant

antibacterial activity.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC) of Novel Sulfonamides

against Representative Bacterial Strains

Novel Sulfonamide
Staphylococcus
aureus (MIC,
µg/mL)

Escherichia coli
(MIC, µg/mL)

Reference

Compound A 16 32 [Fictional Data]

Compound B 8 16 [Fictional Data]

Compound C 32 64 [Fictional Data]
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Note: The data presented for novel sulfonamides is illustrative and based on typical values

found in the literature for active compounds.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Preparation of Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is

prepared.

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well

microtiter plate containing cation-adjusted Mueller-Hinton broth.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-

containing metalloenzymes involved in various physiological processes.[1]

SAR Analysis for "Sulfamide, tetramethyl-": The primary sulfonamide group (-SO₂NH₂) is the

key zinc-binding group for CA inhibition. The nitrogen of the sulfonamide must be unsubstituted

or monosubstituted to effectively coordinate with the zinc ion in the enzyme's active site. In

"Sulfamide, tetramethyl-," both nitrogen atoms are disubstituted, which prevents this critical

interaction. Therefore, "Sulfamide, tetramethyl-" is predicted to be a very weak or inactive

carbonic anhydrase inhibitor.

Table 3: Carbonic Anhydrase Inhibition (IC₅₀ or Kᵢ) of Novel Sulfonamides against Key Human

CA Isoforms
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Novel
Sulfonamide

hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) Reference

Compound D 250 15 5 [Fictional Data]

Compound E 1500 50 10 [Fictional Data]

Compound F 50 5 1 [Fictional Data]

Note: The data presented for novel sulfonamides is illustrative and based on typical values

found in the literature for active compounds.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is pre-incubated

with various concentrations of the inhibitor.

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer

in a stopped-flow instrument.

Data Acquisition: The rate of the CO₂ hydration reaction is monitored by the change in pH

using a colorimetric indicator.

Data Analysis: The initial rates of reaction are plotted against the inhibitor concentration to

determine the IC₅₀ or Kᵢ value.

Kinase Inhibition
The sulfonamide moiety is also found in a number of kinase inhibitors, where it can form key

hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

SAR Analysis for "Sulfamide, tetramethyl-": While not a classic kinase inhibitor

pharmacophore itself, the sulfonamide group can contribute to binding affinity. However, the

simple and flexible nature of "Sulfamide, tetramethyl-" lacks the rigid, extended scaffold

typically required for potent and selective kinase inhibition. The methyl groups are unlikely to

form specific, high-affinity interactions with the kinase active site. Therefore, "Sulfamide,
tetramethyl-" is predicted to have low to no kinase inhibitory activity.
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Table 4: Kinase Inhibition (IC₅₀) of Novel Sulfonamides against a Representative Kinase

Novel Sulfonamide Kinase Target IC₅₀ (nM) Reference

Compound G EGFR 50 [Fictional Data]

Compound H VEGFR2 25 [Fictional Data]

Compound I CDK2 100 [Fictional Data]

Note: The data presented for novel sulfonamides is illustrative and based on typical values

found in the literature for active compounds.

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

Reagent Preparation: Kinase, substrate, and ATP solutions are prepared in an appropriate

assay buffer.

Compound Addition: Serial dilutions of the test compounds are added to a 384-well plate.

Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the

reaction. The plate is incubated at room temperature.

Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and

measure the amount of ADP produced, which is proportional to kinase activity.

Data Analysis: The luminescence signal is measured, and the data is used to calculate the

IC₅₀ value for each compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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